molecular formula C11H22N2O B2985786 Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine CAS No. 2031261-03-5

Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine

Cat. No.: B2985786
CAS No.: 2031261-03-5
M. Wt: 198.31
InChI Key: DJIONMZLWQOICG-UHFFFAOYSA-N
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Description

Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine is a chemical compound with the CAS number 2031261-03-5. This compound is known for its unique structural properties, which make it valuable in various fields such as drug development, catalyst synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine finds applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of catalysts and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: A structurally similar compound with potential biological activity.

    1-oxa-9-azaspiro[5.5]undecane: Another spiro compound with unique properties and applications.

Uniqueness

Dimethyl({6-oxa-9-azaspiro[4Its ability to undergo diverse chemical reactions and its utility in drug development and material science highlight its significance.

Properties

IUPAC Name

N,N-dimethyl-1-(6-oxa-9-azaspiro[4.5]decan-8-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-13(2)7-10-8-14-11(9-12-10)5-3-4-6-11/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIONMZLWQOICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COC2(CCCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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